1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
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Overview
Description
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound that features a furan ring, an amino group, and a pentenone structure
Preparation Methods
The synthesis of 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one can be compared with other similar compounds, such as:
1-Amino-1-(thiophen-2-yl)-4,4-dimethylpent-1-en-3-one: This compound features a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.
1-Amino-1-(pyridin-2-yl)-4,4-dimethylpent-1-en-3-one: The presence of a pyridine ring can enhance the compound’s ability to interact with biological targets through additional hydrogen bonding and π-π interactions.
1-Amino-1-(benzofuran-2-yl)-4,4-dimethylpent-1-en-3-one: The benzofuran ring can provide additional stability and unique electronic properties, affecting the compound’s overall behavior.
Properties
IUPAC Name |
(Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSODCFUYCNLQL-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1=CC=CO1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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